molecular formula C11H13ClN2O B14590321 2-Pentanoylbenzene-1-diazonium chloride CAS No. 61485-15-2

2-Pentanoylbenzene-1-diazonium chloride

Cat. No.: B14590321
CAS No.: 61485-15-2
M. Wt: 224.68 g/mol
InChI Key: URCDXPQORJCULN-UHFFFAOYSA-M
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Description

2-Pentanoylbenzene-1-diazonium chloride is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to a benzene ring. The compound is known for its reactivity and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentanoylbenzene-1-diazonium chloride typically involves the diazotization of 2-pentanoylbenzene. This process includes the reaction of 2-pentanoylbenzene with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures. The reaction conditions must be carefully controlled to maintain the stability of the diazonium salt.

Industrial Production Methods

In industrial settings, the production of diazonium salts like this compound often involves continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of decomposition and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Pentanoylbenzene-1-diazonium chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by various nucleophiles such as halides, hydroxides, and cyanides.

    Coupling Reactions: The diazonium group can couple with phenols and aromatic amines to form azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and copper(I) bromide. These reactions are typically carried out at low temperatures to prevent decomposition.

    Coupling Reactions: Phenols and aromatic amines are dissolved in alkaline solutions and reacted with the diazonium salt at low temperatures.

    Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used to convert the diazonium salt to the corresponding amine.

Major Products Formed

    Substitution Reactions: Products include halogenated benzenes, phenols, and nitriles.

    Coupling Reactions: Azo compounds, which are often brightly colored and used as dyes.

    Reduction Reactions: The corresponding amine, 2-pentanoylbenzene.

Scientific Research Applications

2-Pentanoylbenzene-1-diazonium chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: Employed in the labeling of biomolecules for detection and analysis.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of synthetic dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Pentanoylbenzene-1-diazonium chloride involves the formation of a highly reactive diazonium ion. This ion can undergo various reactions, depending on the conditions and reagents used. The diazonium ion acts as an electrophile, reacting with nucleophiles to form substitution or coupling products. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

  • Benzenediazonium chloride
  • 4-Methylbenzenediazonium chloride
  • 2-Chlorobenzenediazonium chloride

Uniqueness

2-Pentanoylbenzene-1-diazonium chloride is unique due to the presence of the pentanoyl group, which can influence its reactivity and the types of products formed

Properties

CAS No.

61485-15-2

Molecular Formula

C11H13ClN2O

Molecular Weight

224.68 g/mol

IUPAC Name

2-pentanoylbenzenediazonium;chloride

InChI

InChI=1S/C11H13N2O.ClH/c1-2-3-8-11(14)9-6-4-5-7-10(9)13-12;/h4-7H,2-3,8H2,1H3;1H/q+1;/p-1

InChI Key

URCDXPQORJCULN-UHFFFAOYSA-M

Canonical SMILES

CCCCC(=O)C1=CC=CC=C1[N+]#N.[Cl-]

Origin of Product

United States

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